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molecular formula C11H12BrN3O B8429465 7-Amino-2-Isopropyl-4-bromo-2H-phthalazin-1-one

7-Amino-2-Isopropyl-4-bromo-2H-phthalazin-1-one

Cat. No. B8429465
M. Wt: 282.14 g/mol
InChI Key: FOBSJXJKBZHAAY-UHFFFAOYSA-N
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Patent
US07226923B2

Procedure details

7-Nitro-2-Isopropyl-4-bromo-2H-phthalazin-1-one (4.6 g, 0.015 mol) was dissolved in a 5:1 mixture of ethanol and water (150 ml). To this solution was added iron powder (2.14 g, 0.039 mol) and concentrated hydrochloric acid (1 ml), the mixture was heated to 80° C. for three hours. After this time, the reaction mixture was cooled to room temperature and filtered through a pad of celite, the celite was washed with ethanol (100 ml), and the solution was concentrated under vacuum to give the title compound (4.2 g, 98% yield) as a white solid.
Name
7-Nitro-2-Isopropyl-4-bromo-2H-phthalazin-1-one
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.14 g
Type
catalyst
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[C:12]2[C:7]([C:8]([Br:18])=[N:9][N:10]([CH:15]([CH3:17])[CH3:16])[C:11]2=[O:14])=[CH:6][CH:5]=1)([O-])=O.Cl>C(O)C.O.[Fe]>[NH2:1][C:4]1[CH:13]=[C:12]2[C:7]([C:8]([Br:18])=[N:9][N:10]([CH:15]([CH3:16])[CH3:17])[C:11]2=[O:14])=[CH:6][CH:5]=1

Inputs

Step One
Name
7-Nitro-2-Isopropyl-4-bromo-2H-phthalazin-1-one
Quantity
4.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2C(=NN(C(C2=C1)=O)C(C)C)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
2.14 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After this time, the reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
WASH
Type
WASH
Details
the celite was washed with ethanol (100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C2C(=NN(C(C2=C1)=O)C(C)C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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